molecular formula C12H17NO2 B3022730 2-(3-methoxyphenyl)-N-propylacetamide CAS No. 1027924-71-5

2-(3-methoxyphenyl)-N-propylacetamide

Cat. No. B3022730
CAS RN: 1027924-71-5
M. Wt: 207.27 g/mol
InChI Key: CHWNXXGSDINFKD-UHFFFAOYSA-N
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Description

The compound "2-(3-methoxyphenyl)-N-propylacetamide" has not been directly studied in the provided papers. However, there are several related compounds that have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound . For instance, derivatives of phenylacetamide and methoxyphenyl acetamide have been synthesized and evaluated for various biological activities, including anticancer properties , and as intermediates for dyes and pharmaceuticals .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves amidation reactions, as seen in the preparation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives . Another method includes acetylation and esterification steps, as demonstrated in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . The synthesis of N-(4-Amino-2-methoxyphenyl)acetamide was achieved through the reduction of a nitro precursor using Pd/C as a catalyst . These methods suggest that the synthesis of "2-(3-methoxyphenyl)-N-propylacetamide" could potentially be carried out through similar pathways, involving acetylation and reduction steps.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and MS . The crystal structure of related compounds can provide information on the conformation and intermolecular interactions, as seen in the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring. For example, derivatives with specific substituents like ortho chlorine, meta methoxy, and meta fluorine showed the best cytotoxic activity against various cancer cell lines . The presence of a methoxy group can also affect the hydrogen bonding patterns and overall stability of the compound . These insights can be applied to predict the reactivity of "2-(3-methoxyphenyl)-N-propylacetamide" in biological systems or chemical reactions.

Physical and Chemical Properties Analysis

The physical properties such as melting points are often determined for synthesized compounds . The chemical properties, including solubility, stability, and reactivity, can be inferred from the molecular structure and functional groups present in the molecule. For instance, the presence of an amino group can lead to the formation of hydrogen bonds, affecting solubility and crystallization behavior . The introduction of a propyl group in "2-(3-methoxyphenyl)-N-propylacetamide" would likely affect its lipophilicity and could influence its pharmacokinetic properties if used as a drug.

Mechanism of Action

The mechanism of action of similar compounds can vary widely. For instance, some compounds are inhibitors of NADPH oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds . They often include information on the compound’s toxicity, health effects, first aid measures, storage, disposal, protective equipment, and spill-handling procedures .

properties

IUPAC Name

2-(3-methoxyphenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-7-13-12(14)9-10-5-4-6-11(8-10)15-2/h4-6,8H,3,7,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWNXXGSDINFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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